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Cat. No.: B606989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Piflufolastat F 18, also known as ¹⁸F-DCFPyL, is a fluorine-18 labeled, second-generation,

urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA).[1][2][3] It

is a radiopharmaceutical agent used for positron emission tomography (PET) imaging of

PSMA-positive lesions in men with prostate cancer.[4][5] This technical guide provides a

comprehensive overview of the molecular structure of Piflufolastat F 18, its physicochemical

properties, synthesis, quality control, mechanism of action, and its application in medical

imaging.

Molecular Structure and Identification
Piflufolastat F 18 is a complex organic molecule with the chemical formula C₁₈H₂₃¹⁸FN₄O₈.[6]

Its structure consists of a urea-based pharmacophore that binds to the active site of PSMA, a

linker, and a 6-[¹⁸F]fluoronicotinamide moiety for radiolabeling.

Structural Identifiers:
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Identifier Value

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-[¹⁸F]fluoropyridine-

3-

carbonyl)amino]pentyl]carbamoylamino]pentane

dioic acid[6]

SMILES
C1=CC(=NC=C1C(=O)NCCCC--INVALID-LINK-

-NC(=O)N--INVALID-LINK--C(=O)O)[¹⁸F][6]

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-

13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-

12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-

3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)

(H2,22,23,31)/t11-,12-/m0/s1/i19-1[6]

InChIKey OLWVRJUNLXQDSP-MVBOSPHXSA-N[6]

CAS Number 1207181-29-0[6]

Physicochemical and Radiochemical Properties
A thorough understanding of the physicochemical and radiochemical properties of Piflufolastat
F 18 is essential for its application in a clinical setting.
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Property Value

Molecular Weight 441.4 g/mol [7]

Appearance Clear, colorless solution[2][7]

pH 4.5 - 7.0[2][7]

Solubility Soluble in DMSO (175 mg/mL)[8]

LogP 1.361[9]

Half-life of ¹⁸F 109.8 minutes[2][7]

Radiochemical Purity ≥ 95%[2][7]

Specific Activity
≥ 1000 mCi/µmol at the time of administration[2]

[7]

Experimental Protocols
Synthesis of Piflufolastat F 18
The synthesis of Piflufolastat F 18 is a multi-step process that involves the preparation of a

precursor followed by a late-stage radiolabeling with fluorine-18.

1. Precursor Synthesis: The synthesis of the non-radioactive precursor involves the coupling of

protected amino acid derivatives and the nicotinic acid moiety.

2. Radiosynthesis: The radiolabeling is achieved through a nucleophilic substitution reaction on

a suitable precursor, typically a trimethylammonium or a nitro-precursor, with [¹⁸F]fluoride. The

reaction is carried out in an automated synthesis module. The protecting groups are then

removed under acidic conditions.

Quality Control
Rigorous quality control measures are implemented to ensure the safety and efficacy of the

final product.

1. High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the radiochemical purity and specific activity of Piflufolastat F 18.

Column: Reversed-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g.,

ammonium formate).

Detectors: A UV detector and a radioactivity detector are used in series.

Acceptance Criteria: Radiochemical purity must be ≥ 95%.

2. Thin-Layer Chromatography (TLC):

Purpose: To confirm the identity of Piflufolastat F 18 and to detect the presence of free

[¹⁸F]fluoride.

Stationary Phase: Silica gel plates.

Mobile Phase: A mixture of acetonitrile and water.

Detection: A radio-TLC scanner is used to visualize the spots.

Acceptance Criteria: The Rf value of the product should match that of the reference

standard, and the percentage of free [¹⁸F]fluoride should be within the specified limits.

Mechanism of Action and Signaling Pathways
Piflufolastat F 18 exerts its diagnostic function by binding with high affinity and specificity to

the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA), a

transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells.[3][4]

Upon binding, the positron-emitting fluorine-18 isotope can be detected by PET imaging,

allowing for the visualization of PSMA-expressing tissues.

PSMA itself is not merely a passive biomarker but is actively involved in cellular signaling,

promoting prostate cancer progression. It has been shown to modulate the PI3K/Akt/mTOR

and MAPK signaling pathways. PSMA expression can lead to a shift from the MAPK pathway

to the pro-survival PI3K-Akt pathway. This occurs through the interaction of PSMA with the
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scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-

1R, thereby redirecting the signal towards Akt activation.

PSMA

RACK1

PI3Kactivates

β1 Integrin

FAK

activates

IGF-1R activates
GRB2activates ERK1/2activates Proliferation/

Migration

Aktactivates

mTOR

activates

Survival

Click to download full resolution via product page

PSMA-mediated shift in signaling from MAPK to PI3K/Akt pathway.

Experimental Workflow for PET Imaging
The clinical application of Piflufolastat F 18 follows a standardized workflow to ensure optimal

imaging results.
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Clinical workflow for Piflufolastat F 18 PET/CT imaging.

Patient Preparation and Dosing
Patients are advised to be well-hydrated before the administration of Piflufolastat F 18.[10] No

other specific patient preparation is typically required.[1] The recommended dose is an

intravenous injection of 296 to 370 MBq (8 to 10 mCi) of Piflufolastat F 18.[1]
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Image Acquisition
PET/CT imaging is typically performed 60 to 120 minutes after the injection.[11] Patients are

instructed to void their bladder immediately before the scan to reduce radiation exposure to the

bladder and improve image quality in the pelvic region.[10] Images are acquired from the mid-

thigh to the base of the skull.[11]

Conclusion
Piflufolastat F 18 is a highly specific and sensitive radiopharmaceutical for the detection of

PSMA-expressing prostate cancer lesions. Its well-defined molecular structure and

physicochemical properties, coupled with a robust synthesis and quality control process, make

it a valuable tool in the clinical management of prostate cancer. A thorough understanding of its

mechanism of action and the underlying signaling pathways provides a basis for its rational use

and for the development of future PSMA-targeted diagnostics and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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